4-Bromo-4'-n-propylbenzhydrol
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Overview
Description
4-Bromo-4’-n-propylbenzhydrol is an organic compound with the molecular formula C16H17BrO It is characterized by the presence of a bromine atom and a propyl group attached to a benzhydrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-n-propylbenzhydrol typically involves the bromination of benzhydrol derivatives. One common method is the reaction of 4-bromobenzaldehyde with n-propylmagnesium bromide, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Bromo-4’-n-propylbenzhydrol may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-n-propylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-4’-n-propylbenzophenone.
Reduction: Formation of 4-n-propylbenzhydrol.
Substitution: Formation of various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-n-propylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-n-propylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromine atom but differs in the functional group attached to the benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom and methoxy groups, used in different applications.
N-Bromosuccinimide: A brominating agent with different chemical properties and uses.
Uniqueness
4-Bromo-4’-n-propylbenzhydrol is unique due to its specific combination of a bromine atom and a propyl group attached to a benzhydrol structure
Properties
IUPAC Name |
(4-bromophenyl)-(4-propylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11,16,18H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUPCOKOOVEDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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